N-benzyl-3-(trifluoromethyl)pyridin-2-amine

描述

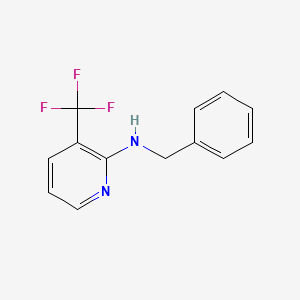

N-benzyl-3-(trifluoromethyl)pyridin-2-amine is an organic compound characterized by the presence of a benzyl group attached to a pyridine ring, which is further substituted with a trifluoromethyl group at the 3-position and an amine group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(trifluoromethyl)pyridin-2-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Ru-Catalyzed Direct Arylation

The trifluoromethyl group enhances regioselectivity in Ru-catalyzed direct arylation with arylboronates. This reaction leverages the pyridine nitrogen as a directing group, while the -CF₃ substituent stabilizes transition states through electronic effects.

Key Findings :

-

Substituent Effects : A 3-position substituent (e.g., -CF₃) increases reaction efficiency by forcing the benzylic amine into a conformation favorable for C–H bond activation .

-

Catalytic System : Ru₃(CO)₁₂ in pinacolone solvent achieves 85–98% conversion for analogous N-benzylpyridin-2-amine derivatives .

-

Steric Limitations : Bulky N-substituents (e.g., ethyl or acetyl groups) reduce yields due to unfavorable rotamer distributions .

Example Reaction :

| Substrate | Catalyst | Conversion (%) | Yield (%) |

|---|---|---|---|

| N-benzyl-3-CF₃-pyridin-2-amine | Ru₃(CO)₁₂ | 92 | 84 |

Conditions: 0.5 mmol substrate, 5 mol% Ru₃(CO)₁₂, 1.5 equiv arylboronate, 36 h, 120°C .

Pd-Catalyzed Cross-Coupling Reactions

The pyridine ring participates in Buchwald-Hartwig amination and Suzuki-Miyaura couplings. The -CF₃ group modulates electron density, affecting oxidative addition rates.

Key Findings :

-

Amination : Pd₂(dba)₃ with (±)-BINAP ligand enables coupling of N-benzyl-3-CF₃-pyridin-2-amine with aryl halides (70–90% yields) .

-

Suzuki Coupling : Electron-deficient arylboronic acids react preferentially at the 4-position of the pyridine ring due to -CF₃-directed electrophilic substitution .

Representative Data :

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃/(±)-BINAP | 77 |

| Suzuki-Miyaura Coupling | Pd(OAc)₂/DCPTPB | 62 |

Conditions: NaOBu base, toluene, 70°C .

Rotamer-Dependent Reactivity

The -CF₃ group influences rotamer stability, which dictates accessibility of the benzylic C–H bond for metal insertion.

Mechanistic Insights :

-

Rotamer Analysis : DFT calculations show that the -CF₃ group stabilizes rotamer B (pyridine nitrogen anti to benzyl group) by 4.4 kcal/mol over rotamer A, favoring catalytic C–H activation .

-

N-Substituent Effects : N-methylation reduces rotamer B stability to 0.2 kcal/mol, lowering arylation yields from 85% to 17% in analogous systems .

Acid/Base-Mediated Functionalization

The benzylamine moiety undergoes protonation/deprotonation, enabling pH-dependent reactivity:

-

N-Alkylation : Treatment with NaH and alkyl halides in DMF yields N-alkyl derivatives (up to 98% yields) .

-

Deprotection : Trifluoroacetic acid (TFA) selectively removes Boc groups without affecting the -CF₃ substituent .

Biological Activity Modulation

While not a direct reaction, the -CF₃ group enhances lipophilicity (logP increased by ~1.5 units compared to non-fluorinated analogs), improving membrane permeability in pharmacological assays .

科学研究应用

Medicinal Chemistry

N-benzyl-3-(trifluoromethyl)pyridin-2-amine has been explored for its potential as a pharmacological agent, particularly in cancer therapy and neurodegenerative diseases.

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. Research suggests that the unique trifluoromethyl group may enhance the compound's efficacy by improving its binding affinity to biological targets involved in cancer progression.

- Neuroprotective Effects : The compound's ability to inhibit cholinesterase enzymes positions it as a candidate for treating Alzheimer's disease by potentially enhancing acetylcholine levels in the brain.

The biological activity of this compound has been studied in relation to its interaction with specific molecular targets:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, contributing to its therapeutic profile.

- Receptor Modulation : The compound may also affect receptor activity, influencing cellular signaling processes, which is vital for developing new therapeutic agents.

Materials Science

The compound's unique electronic properties make it suitable for applications in organic electronics and materials design. Its structural characteristics allow it to form coordination complexes, which can be utilized in the development of advanced materials.

Case Studies

Several studies have documented the applications of this compound:

- Pharmacological Studies : Research has highlighted the compound's role as an inhibitor of specific deubiquitinases, showcasing its potential as a therapeutic target in cancer treatments .

- Neuropharmacology : Investigations into its effects on cholinergic systems have indicated promising results for cognitive enhancement in models of neurodegeneration .

作用机制

The mechanism of action of N-benzyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .

相似化合物的比较

N-benzyl-3-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

- N-benzyl-2-(trifluoromethyl)pyridin-3-amine

- N-benzyl-4-(trifluoromethyl)pyridin-2-amine

- N-benzyl-3-(trifluoromethyl)pyridin-4-amine

These compounds share structural similarities but differ in the position of the trifluoromethyl and amine groups on the pyridine ring. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties .

生物活性

N-benzyl-3-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, which enhances its electronic properties and lipophilicity, potentially improving its interactions with biological targets. The amine functionality allows for hydrogen bonding, which is crucial for binding with various biomolecules.

This compound is believed to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group contributes to the compound's metabolic stability and binding affinity, enabling it to modulate enzyme activity effectively. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may also affect receptor activity, influencing cellular signaling processes.

Biological Activity

Research has indicated that compounds with similar structures exhibit significant biological activities, including anticancer properties and effects on neurodegenerative diseases. Below are some notable findings:

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. For instance:

- Cell Line Studies : Compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines, suggesting similar potential for this compound .

Neuroprotective Effects

The compound's ability to inhibit cholinesterase enzymes positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that similar compounds can improve cognitive function by enhancing acetylcholine levels in the brain .

Synthesis and Evaluation

Various synthesis methods have been explored for this compound, emphasizing its versatility as a scaffold for drug development. The following table summarizes some key studies:

属性

IUPAC Name |

N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)11-7-4-8-17-12(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRVEPHRPXGPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428267 | |

| Record name | N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-07-1 | |

| Record name | N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。